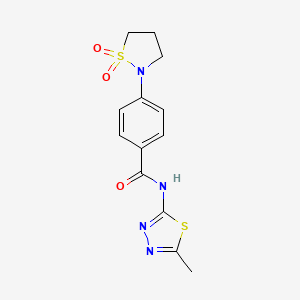
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiazolidine ring and a thiadiazole ring, making it a unique molecule with diverse properties.
Mécanisme D'action
The mechanism of action of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes that are essential for the survival of cancer cells. Furthermore, it has been reported to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the synthesis of DNA and RNA. Furthermore, it has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its high purity and yield, as well as its diverse properties. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are many future directions for the study of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in the treatment of various diseases, such as cancer, bacterial infections, and inflammatory diseases. Furthermore, it may be beneficial to study its pharmacokinetics and toxicity in order to determine its safety and efficacy in vivo. Finally, it may be useful to develop new derivatives of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide with improved properties and selectivity.
Méthodes De Synthèse
The synthesis of 4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction between 5-methyl-1,3,4-thiadiazol-2-amine and 4-formylbenzoic acid in the presence of thionyl chloride. The resulting product is then treated with 2-mercaptoacetic acid to obtain the final compound. This method has been reported to yield the product with high purity and yield.
Applications De Recherche Scientifique
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in various fields of science. It has been reported to exhibit significant anticancer, antitumor, and antimicrobial activities. It has also been studied for its potential as a diagnostic tool for detecting cancer cells. Furthermore, it has been reported to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9-15-16-13(21-9)14-12(18)10-3-5-11(6-4-10)17-7-2-8-22(17,19)20/h3-6H,2,7-8H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDULHJTTDDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7545926.png)
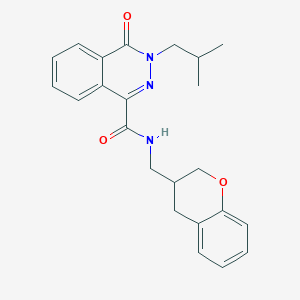
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
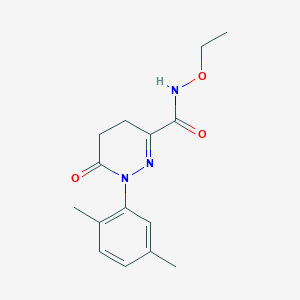
![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)
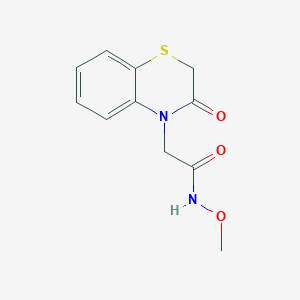

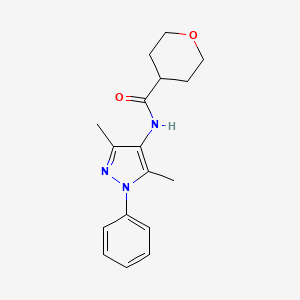
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N,N-dimethyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546050.png)